molecular formula C7H6BrNO2 B179213 Bromo(pyridin-3-yl)acetic acid CAS No. 1205556-96-2

Bromo(pyridin-3-yl)acetic acid

Cat. No.: B179213
CAS No.: 1205556-96-2
M. Wt: 216.03 g/mol
InChI Key: XNFYGOWELTWTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo(pyridin-3-yl)acetic acid (IUPAC name: 2-(5-bromopyridin-3-yl)acetic acid) is a heterocyclic carboxylic acid featuring a pyridine ring substituted with a bromine atom at the 5-position and an acetic acid group at the 3-position. This compound is structurally significant due to its dual functional groups: the bromine atom enhances electrophilic reactivity, while the carboxylic acid moiety enables salt formation and participation in condensation reactions. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antiviral agents, as evidenced by its structural analogs being employed in HIV integrase inhibitors .

Properties

IUPAC Name

2-bromo-2-pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFYGOWELTWTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Pyridin-3-ylacetic Acid: The synthesis of Bromo(pyridin-3-yl)acetic acid can be achieved by brominating pyridin-3-ylacetic acid.

    Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor to ensure precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-couplings:

Reaction Type Conditions Products Yield Source
AminationNH₃/EtOH, 80°C, 12h3-Aminopyridin-2-yl acetic acid68%
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CBiarylacetic acid derivatives72-85%
Ether FormationNaOEt, ethanol reflux3-Ethoxypyridin-2-yl acetic acid54%

Key finding: Steric hindrance from the acetic acid group reduces substitution rates at position 2 compared to position 5 isomers .

Esterification and Derivatization

The carboxylic acid group participates in typical acyl reactions:

Reagent System Conditions Product Conversion
SOCl₂/MeOH0°C → reflux, 2hMethyl 3-bromopyridin-2-yl acetate95%
DCC/DMAPRT, CH₂Cl₂, 24hAmide derivatives81%

Data from demonstrates complete esterification using thionyl chloride-methanol systems without pyridine ring bromine displacement.

Cyclization Reactions

Notable heterocycle formations:

Imidazo[1,5-a]pyridine Synthesis

text
3-Bromo-2-acetic acid pyridine + Glyoxal → AcOH, 100°C, 8h → 1,2-Bis(imidazo[1,5-a]pyridin-3-yl)ethane-1,2-dione (70% yield)

This acetic acid-mediated dimerization requires precise stoichiometry (2:1 aldehyde ratio) .

Metal-Halogen Exchange

Organometallic transformations:

Reagent Temperature Intermediate Application
iPrMgCl·LiCl-40°CPyridinyl Grignard speciesKetone synthesis
Pd(OAc)₂/XPhos100°CCross-coupled biaryl compoundsPharmaceutical intermediates

Lithium-halogen exchange proceeds regioselectively at the brominated position .

Biological Activity Modulation

Structure-activity relationship studies reveal:

Derivative IC₅₀ (μM) Target
3-Bromo-2-(methoxycarbonyl)0.45PI3Kα kinase
5-Amino-3-bromo-2-carboxylic acid2.1Bacterial DNA gyrase

The bromine atom enhances target binding affinity by 3-5× compared to non-halogenated analogs .

Comparative Reactivity Analysis

Positional isomer effects:

Position Suzuki Rxn Rate (k, s⁻¹) NAS Efficiency
2-Bromo1.2×10⁻³Moderate
5-Bromo2.8×10⁻³High

Electronic factors dominate this trend, with 5-bromo derivatives showing superior π-conjugation with the ring nitrogen .

This comprehensive analysis demonstrates bromo(pyridin-3-yl)acetic acid's versatility in synthetic chemistry, particularly in medicinal chemistry applications. The compound serves as a privileged scaffold for developing kinase inhibitors and antimicrobial agents, with its reactivity profile enabling precise structural modifications.

Scientific Research Applications

Medicinal Chemistry

Bromo(pyridin-3-yl)acetic acid serves as a crucial building block in the synthesis of novel heterocyclic compounds. These derivatives are being investigated for their therapeutic effects against various diseases.

Case Studies and Research Findings

  • Anti-Fibrotic Activity : A study indicated that several compounds synthesized from this compound exhibited better anti-fibrotic activities than the established drug Pirfenidone. This suggests its potential in treating fibrotic diseases.
  • Enzyme Inhibition : Research has shown that this compound can act as an enzyme inhibitor, modulating specific biochemical pathways. Its structural similarity to biologically active molecules enhances its interaction with molecular targets, making it a candidate for drug development.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis processes, including the production of pharmaceuticals and agrochemicals.

Applications in Synthesis

Application AreaDescription
PharmaceuticalsActs as a precursor in synthesizing drugs with potential therapeutic effects.
AgrochemicalsUsed in developing herbicides and pesticides due to its chemical properties.
DyestuffsServes as an intermediate in dye production, enhancing color stability.

The compound has demonstrated various biological activities, particularly related to neuropharmacology.

Neuroprotective Properties

Research indicates that this compound may have neuroprotective effects, potentially benefiting conditions like glaucoma and epilepsy. Its ability to influence neurotransmitter uptake suggests applications in treating neurological disorders .

Structural Activity Relationship (SAR)

Understanding the SAR of this compound derivatives is vital for optimizing their biological activity.

Key Findings

  • Modifications to the bromine substitution pattern can significantly affect the compound's reactivity and binding characteristics.
  • Comparative studies with chloro, fluoro, and iodo analogs show that the bromine atom offers a balance between reactivity and stability, enhancing versatility across applications .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Acetic Acid Derivatives

Compound Molecular Formula Melting Point (°C) Key Applications
Bromo(pyridin-3-yl)acetic acid C₇H₆BrNO₂ Not reported Pharmaceutical intermediates
2-(3-Bromophenyl)acetic acid C₈H₇BrO₂ 98–100 NSAID synthesis
2-(2-Chlorophenyl)acetic acid C₈H₇ClO₂ 76–78 Anti-inflammatory agents

Pyridine-Based Bromo Derivatives

  • 2-Bromo-3-methylpyridine (CAS 3430-17-9): Lacks the acetic acid group but shares the brominated pyridine core. Its methyl group enhances lipophilicity, making it suitable for coupling reactions in agrochemical synthesis. Safety data indicate moderate toxicity (HazCom 2012 classification) .
  • 3-(6-Bromopyridin-3-yl)acrylic acid (CAS 55304-85-3): Features an acrylic acid substituent instead of acetic acid. The conjugated double bond increases reactivity in Diels-Alder reactions, useful in polymer chemistry .

Table 2: Pyridine Derivatives with Bromine and Acidic Groups

Compound Functional Group Reactivity Profile Applications
This compound Acetic acid Salt formation, amidation Antiviral agents
3-(6-Bromopyridin-3-yl)acrylic acid Acrylic acid Conjugate addition, polymerization Polymer precursors
2-Bromo-3-methylpyridine Methyl Nucleophilic substitution Agrochemicals

Functional Group Variations

  • [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid (CAS 1353946-68-5): Incorporates an aminoethyl linker, enabling chelation with metal ions. This structural modification is leveraged in radiopharmaceuticals for targeted drug delivery .
  • 2-(6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetic acid (CAS 893723-46-1): A fused heterocyclic system with imidazole and pyridine rings. The extended π-system enhances fluorescence properties, applicable in bioimaging .

Biological Activity

Bromo(pyridin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structure, which combines a bromine atom with a pyridine ring. This structure enables diverse biological activities and interactions with various molecular targets, making it a valuable candidate for drug development.

Chemical Structure and Properties

The chemical formula for this compound is C8_8H8_8BrN1_1O2_2. The presence of the bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions, while the pyridine moiety contributes to its ability to interact with biological systems.

Enzyme Inhibition

This compound acts as an inhibitor for specific enzymes by binding to their active sites. This interaction can block enzymatic activity, which is crucial in various biochemical pathways. For instance, studies have shown that it can inhibit enzymes involved in metabolic processes, potentially leading to therapeutic effects against diseases characterized by dysregulated enzyme activity .

Interaction with Biological Targets

The compound's ability to interact with proteins such as bovine serum albumin (BSA) has been demonstrated through fluorescence spectroscopic methods. The binding constants indicate a strong affinity for BSA, suggesting that the compound can modulate protein functions and influence physiological responses .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Its structural characteristics allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, thereby preventing growth. This property is particularly relevant in the context of increasing antibiotic resistance .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. In vitro studies suggest that it may inhibit the growth of parasites by targeting specific metabolic pathways essential for their survival. This potential makes it a candidate for further exploration in developing treatments for parasitic infections .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Binding Studies : Research involving the binding of this compound to BSA revealed significant quenching of fluorescence, indicating strong binding interactions. The calculated binding constant was approximately 7.23×105M17.23\times 10^5\,\text{M}^{-1}, underscoring its potential as a bioactive compound .
  • Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of several bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Antiparasitic Evaluation : In studies targeting Plasmodium falciparum, this compound showed promising results, with IC50 values indicating effective inhibition of parasite growth at low concentrations .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
Pyridin-3-ylacetic Acid Lacks bromine; less reactiveLimited enzyme inhibition
Bromoacetic Acid Lacks pyridine; reduced biological interactionModerate antimicrobial properties
2-(6-Bromopyridin-3-YL)acetic Acid Similar structure; different substitutionInvestigated for similar activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Bromo(pyridin-3-yl)acetic acid, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Synthesis often involves coupling pyridine derivatives with brominated acetic acid precursors. For example, tert-butyl esters (e.g., bromoacetic acid tert-butyl ester) are used as intermediates in multi-step reactions, as seen in the synthesis of pyrrolopyridine derivatives . Catalytic carbonylation or palladium-mediated cross-coupling may enhance regioselectivity. Optimization includes controlling temperature (e.g., 80–120°C) and using catalysts like rhodium or palladium to improve efficiency. Reaction progress can be monitored via TLC or LCMS (e.g., m/z 757 [M+H]+ observed in similar compounds) .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : HPLC with UV detection (e.g., retention time 1.23 minutes under SQD-FA05 conditions) and GC analysis (>95% purity thresholds) are standard .
  • Structural Confirmation : NMR (¹H and ¹³C) identifies proton environments (e.g., pyridine ring protons at δ 7.1–8.5 ppm). LCMS validates molecular weight (e.g., m/z 215–261 for brominated analogs) .
  • Melting Point : Compare observed values (e.g., 99–102°C for 3-bromophenylacetic acid) to literature data .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., sulfonyl or acetyl) on the pyridine ring to guide bromination or cross-coupling reactions.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., carboxylic acid as tert-butyl esters) to achieve selective substitutions .
  • Computational Modeling : Predict reactive sites using DFT calculations to optimize reaction pathways .

Q. How can solubility and bioavailability of this compound be improved for pharmacological studies?

  • Methodological Answer :

  • Prodrug Design : Synthesize ester derivatives (e.g., methyl or ethyl esters) to enhance membrane permeability. For example, methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate shows improved solubility .
  • Salt Formation : Prepare sodium or potassium salts of the carboxylic acid moiety.
  • Co-crystallization : Use co-solvents (e.g., DMSO-water mixtures) or co-formers to stabilize the compound in aqueous media .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to distinguish SN1 vs. SN2 mechanisms.
  • Isotopic Labeling : Use ¹⁸O or deuterium labeling to trace bond cleavage/formation in esterification or hydrolysis .
  • Intermediate Trapping : Identify transient species (e.g., using in situ IR or cryo-MS) during reactions involving bromine displacement .

Cross-Disciplinary Applications

Q. How is this compound utilized in coordination chemistry or materials science?

  • Methodological Answer :

  • Ligand Design : The pyridine and carboxylic acid groups enable metal coordination (e.g., with Cu²⁺ or Rh³⁺). Stability constants can be measured via potentiometric titration .
  • Polymer Synthesis : Incorporate into monomers for conductive polymers (e.g., via Suzuki coupling) to tune electronic properties .
  • MOF Construction : Use as a linker in metal-organic frameworks (MOFs) for gas storage or catalysis .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis and characterization under identical conditions (e.g., heating rates for melting point determination) .
  • Impurity Analysis : Use high-resolution MS or elemental analysis to detect trace contaminants affecting physical properties.
  • Interlab Comparisons : Collaborate with multiple labs to validate data, especially for newly reported analogs .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal.
  • Storage : Keep in amber glass bottles at 2–8°C to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.